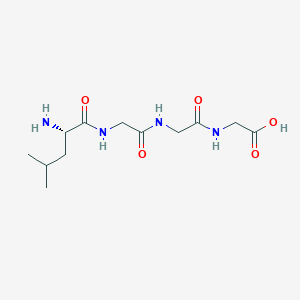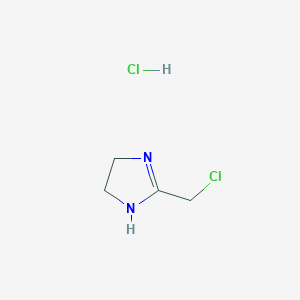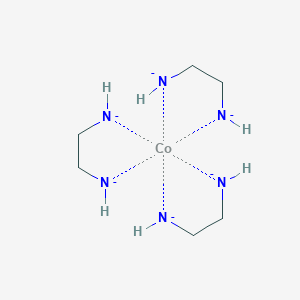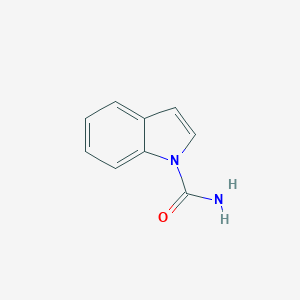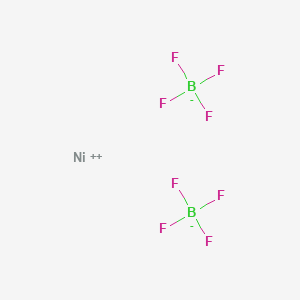
Nickel fluoroborate
Descripción general
Descripción
Nickel fluoroborate is an acidic inorganic salt that is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . It is a green odorless aqueous solution that sinks in and mixes with water . It is used in some of the newer types of electroplating baths .
Synthesis Analysis
Nickel nanoparticles can be synthesized by decomposing nickel formate in an argon flow at 209°C, followed by treatment of the obtained nanopowder in a hydrogen flow for a given time . This process enables control over the pyrophoricity and average size of Ni nanoparticles .
Chemical Reactions Analysis
Nickel fluoroborate is generally soluble in water and reacts as an acid to neutralize bases . These neutralizations generate heat, but less or far less than is generated by neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid . They usually do not react as either oxidizing agents or reducing agents but such behavior is not impossible .
Physical And Chemical Properties Analysis
Nickel fluoroborate is a green odorless aqueous solution that sinks in and mixes with water . It has a specific gravity of 1.5 at 20°C .
Aplicaciones Científicas De Investigación
Structural Modification in Borate Units
Nickel fluoroborate has been used in research to study the influence of fluorine and nickel ions on the structural change in borate units [BO3 and BO4 units]. The research found that nickel ions can modify the borate network and the fluorine ions can form stable linkage between the boron and the oxygen atoms such as B–O–F bridges .
Photocatalytic Wastewater Treatment
Nickel ferrite, a compound related to Nickel fluoroborate, has shown promise in photocatalytic wastewater treatment. The nanoparticles and their nanocomposites have been used as photocatalysts for the removal of different kinds of pollutants due to their specific properties .
Optical Properties Enhancement
Nickel fluoroborate has been used in the synthesis of new fluoroborates with improved optical properties. For instance, a new fluoroborate, Na2B6O9F2, was synthesized by introducing fluorine into the borate system, which possesses a short cutoff edge of 169 nm and birefringence larger than 0.080 at 589.3 nm .
Electrocatalysis in Deep Eutectic Solvents
Nickel tetrafluoroborate has been used in electrocatalysis in deep eutectic solvents. This application is promising for synthesizing high-value products with minimal environmental footprint .
Electroplating Intermediate
Nickel (II) tetrafluoroborate hexahydrate is mainly used as an electroplating intermediate. It is also used in medical research .
Electrochemical Conversion
Nickel (II) tetrafluoroborate solution has been used in the electrochemical conversion of a phosphorus-chlorine bond to a phosphorus-carbon bond .
Mecanismo De Acción
Target of Action
Nickel fluoroborate, also known as nickel tetrafluoroborate, is a compound that primarily targets enzymes in organisms from all kingdoms of life . These enzymes, which include urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase, play crucial roles in various biological processes .
Mode of Action
Nickel fluoroborate interacts with its targets by participating in the activation and inactivation of enzymatic pathways involved in cell defenses against oxidative damage . For instance, it has been reported that nickel fluoroborate can induce cell cycle arrest in different phases, including G0/G1, S, and G2/M . This is achieved through the regulation of various biochemical pathways and the interaction with key proteins such as cyclin D1, cyclin-dependent kinases 4 (CDK4), and others .
Biochemical Pathways
Nickel fluoroborate affects several biochemical pathways. It has been found to disrupt the photosynthetic function of higher plants and severely degrade soil fertility . In humans, nickel fluoroborate can cause many chronic diseases, including allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . The molecular mechanisms of nickel-induced toxicity are thought to involve mitochondrial dysfunctions and oxidative stress .
Pharmacokinetics
It is known that nickel fluoroborate is soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions This suggests that the compound could be absorbed and distributed in the body through the bloodstream
Result of Action
The molecular and cellular effects of nickel fluoroborate’s action are diverse. It can cause cell cycle arrest, leading to potential cytotoxic effects . Nickel fluoroborate can also induce oxidative stress, leading to DNA damage and potentially contributing to carcinogenesis . Moreover, nickel fluoroborate can affect the photosynthetic function of plants, leading to reduced soil fertility .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of nickel fluoroborate. Industrial pollution, use of liquid and solid fuels, as well as municipal and industrial waste can increase the environmental concentration of nickel, thereby influencing its bioavailability and toxicity . Moreover, the pH of the environment can affect the solubility and therefore the bioavailability of nickel fluoroborate .
Safety and Hazards
Direcciones Futuras
Nickel, a valuable metal renowned for its corrosion-resistant properties, is widely utilized in various industrial processes, leading to the generation of nickel-containing waste streams . The recovery of nickel from waste materials holds paramount importance not only from an economic standpoint but also to mitigate environmental impacts . The future contracts for nickel will depend on possible oversupply of nickel, decreasing stainless steel demand, and slowing EV demand .
Propiedades
IUPAC Name |
nickel(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ni/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWSZAKRMXIKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Ni | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884766 | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nickel fluoroborate is a green odorless aqueous solution. Sinks in and mixes with water. (USCG, 1999), Green liquid; [CAMEO] Apple-green needles; [Ullmann] | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel(II) fluoborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Nickel fluoroborate | |
CAS RN |
14708-14-6 | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







